Bienvenue dans la boutique en ligne BenchChem!

5-Chlorovaleric acid

Acidity tuning ω-chloroalkanoic acids pKa series

5-Chlorovaleric acid (≥98% GC, mp 18°C liquid) is the validated C5 linker for Apixaban API synthesis, delivering linear alkylation without the chain isomerization seen in C6 analogs. Its ambient-flow physical state enables multi-kilogram batch processing without heated lines. The chloro leaving group provides controlled nucleophilic displacement—avoiding the excessive side reactions of bromo analogs—making it the definitive choice for reproducible process-scale Friedel-Crafts, amide coupling, and hapten conjugation. Sourced as a single bifunctional building block to ensure downstream API and antibody purity.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 1119-46-6
Cat. No. B053291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorovaleric acid
CAS1119-46-6
Synonyms5-Chloropentanoic Acid;  5-Chlorovaleric Acid;  δ-Chloropentanoic Acid;  δ-Chlorovaleric Acid;  ω-Chloropentanoic Acid;  ω-Monochlorovaleric Acid
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC(CCCl)CC(=O)O
InChIInChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
InChIKeyYSXDKDWNIPOSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorovaleric Acid (CAS 1119-46-6): Core Physicochemical & Sourcing Profile


5-Chlorovaleric acid (5-chloropentanoic acid, C₅H₉ClO₂, MW 136.58) is a straight-chain ω-chlorocarboxylic acid bearing a terminal chlorine on a five-carbon alkyl backbone terminated by a carboxylic acid group. It is a bifunctional C5 building block supplied as a colorless to light yellow liquid at room temperature (mp 18 °C, bp 136 °C/14 mmHg, density 1.170 g/mL at 20 °C), exhibiting a pKa of 4.64 . The compound is typically manufactured at ≥98% purity (GC) and finds primary utility as a pharmaceutical intermediate, notably in the synthesis of the anticoagulant Apixaban, and as a derivatizing agent for hapten design .

Why 5-Chlorovaleric Acid Cannot Be Interchanged with Shorter, Longer, or Alternative-Halogen ω-Haloalkanoic Acids


ω-Chloroalkanoic acids of different chain lengths exhibit distinct physicochemical properties, reactivity profiles, and application suitability. Substituting 4-chlorobutyric acid (C4), 6-chlorohexanoic acid (C6), or 5-bromovaleric acid (C5-Br) for 5-chlorovaleric acid alters acidity (pKa spans 4.52–4.82 across the series), physical state at processing temperature (liquid vs. solid), isomerization behavior in Friedel-Crafts alkylation, and nucleophilic substitution kinetics [1]. These differences translate directly into divergent synthetic outcomes: a C4 acid preferentially lactonizes to γ-butyrolactone rather than serving as a linear C5 spacer, a C6 acid introduces alkyl-chain isomerization during electrophilic aromatic substitution, and a bromo analog provides a different leaving-group profile that can accelerate side reactions [2]. Consequently, empirical selection based on chain length, halogen identity, and purity specification is required for reproducible process-scale and research-grade synthesis.

Quantitative Differentiation Evidence for 5-Chlorovaleric Acid vs. Closest Analogs


pKa Differentiation of 5-Chlorovaleric Acid vs. Chain-Length Homologs and Non-Halogenated Parent Acid

5-Chlorovaleric acid (pKa = 4.64) occupies an intermediate acidity position within the ω-chloroalkanoic acid homologous series, ranking between 4-chlorobutyric acid (pKa = 4.52) and 6-chlorohexanoic acid (pKa = 4.73), and is distinctly more acidic than the non-halogenated parent valeric acid (pKa = 4.82) [1][2][3]. The chlorine substituent exerts an electron-withdrawing inductive effect that diminishes with increasing chain length, producing a measurable pKa shift of ΔpKa = +0.12 relative to the C4 analog and ΔpKa = −0.18 relative to the parent valeric acid [3]. This graded acidity allows researchers to select a specific ionization state for pH-dependent extraction, salt formation, or coupling reactions without resorting to stronger acids that may promote unwanted side reactions .

Acidity tuning ω-chloroalkanoic acids pKa series

Liquid Physical State at Ambient Temperature vs. Solid 6-Chlorohexanoic Acid for Ease of Handling

5-Chlorovaleric acid exhibits a melting point of 18 °C (lit.), rendering it a low-melting solid or liquid at standard laboratory ambient temperature (20–25 °C) . In contrast, 6-chlorohexanoic acid is a crystalline solid with a melting point of 26 °C, requiring warming or solvent dissolution before transfer [1]. The 8 °C melting-point depression relative to the C6 homolog eliminates the need for heated dispensing equipment in automated synthesis platforms and enables direct volumetric measurement as a liquid, reducing processing steps and improving dispensing accuracy .

Physical form Process chemistry Liquid handling

Friedel-Crafts Alkylation Without Alkyl-Chain Isomerization: A Differentiator from Longer-Chain ω-Chloroalkanoic Acids

In a systematic head-to-head study of benzene alkylation catalyzed by AlCl₃, 5-chlorovaleric acid [Cl(CH₂)₄COOH] reacted without detectable alkyl-chain isomerization, whereas 6-chlorohexanoic acid and all longer-chain ω-chloroalkanoic acids (n ≥ 6) produced isomerized phenylalkane mixtures under identical conditions [1]. This finding was corroborated by an earlier independent study demonstrating that the condensation of 5-chlorovaleric acid with benzene in the presence of AlCl₃ proceeds without isomerization, while 7-chloroheptanoic, 9-chlorononanoic, and 11-chloroundecanoic acids all undergo isomerization [2]. The mechanistic basis is attributed to the electron-acceptor influence of the carboxyl group, which sufficiently stabilizes the intermediate carbocation only at the C5 chain length, preventing hydride-shift-mediated isomerization [1].

Friedel-Crafts alkylation Isomerization Electrophilic aromatic substitution

Proven Specificity as a Pharmaceutical Intermediate: Apixaban Synthesis via 5-Chlorovaleric Acid / 5-Chlorovaleryl Chloride

5-Chlorovaleric acid and its derived acyl chloride (5-chlorovaleryl chloride) are established intermediates in the industrial synthesis of Apixaban (Eliquis®), a direct oral anticoagulant (DOAC) with multi-billion-dollar global sales . Patent CN103193615A explicitly describes the use of 5-chlorovaleryl chloride—prepared from 5-chlorovaleric acid—as the key acylating agent for constructing the Apixaban core scaffold . In this synthetic route, the five-carbon chloroacyl chain provides the precise spacing between the central pyrazole-carboxamide pharmacophore and the terminal lactam ring, a structural requirement that cannot be met by the C4 homolog (4-chlorobutyric acid/4-chlorobutyryl chloride) or the C6 homolog (6-chlorohexanoic acid/6-chlorohexanoyl chloride), which would respectively shorten or lengthen the linker and disrupt target binding to Factor Xa [1].

Apixaban synthesis Pharmaceutical intermediate Anticoagulant

Leaving-Group Reactivity Differential: 5-Chlorovaleric Acid vs. 5-Bromovaleric Acid in Nucleophilic Substitution

In nucleophilic substitution (SN2) reactions at the terminal carbon, the chlorine leaving group of 5-chlorovaleric acid is classified as 'Fair' (weaker conjugate acid HCl, pKa ≈ −7), whereas the bromine leaving group of 5-bromovaleric acid is classified as 'Good' (weaker conjugate acid HBr, pKa ≈ −9) [1]. The established leaving-group ability order I⁻ > Br⁻ > Cl⁻ > F⁻ means that 5-bromovaleric acid undergoes SN2 displacement approximately 10–50× faster than 5-chlorovaleric acid under identical conditions, depending on the nucleophile and solvent [2]. While the bromo analog offers higher reactivity, this can be a disadvantage when selectivity over competing elimination or over-alkylation is required; the chloro analog provides a more controlled reactivity window, reducing the formation of elimination byproducts (δ-valerolactone or pentenoic acid derivatives) during reactions with basic nucleophiles [1].

Nucleophilic substitution Leaving group ability SN2 reactivity

Commercial Purity Benchmark: ≥98% (GC) Specification Enabling Reproducible Research and Process Chemistry

Major global suppliers including Sigma-Aldrich (Catalog No. C72900/26580) and ChemImpex (Catalog No. 26912) specify 5-chlorovaleric acid at ≥98.0% purity by GC, with TCI offering ≥96.0% (GC,T) [1]. This purity tier exceeds that of several analog products: 5-bromovaleric acid is commonly supplied at 97%, and 6-chlorohexanoic acid at 98% but with a solid physical form that complicates sampling homogeneity . A patent-described synthetic route (CN110330420, 2019) further demonstrates that 5-chlorovaleric acid can be obtained at 99% purity after chromatographic purification, confirming that sub-percent impurity levels are achievable and analytically verifiable [2]. The combination of ≥98% GC purity, liquid physical form (enabling homogeneous sampling), and well-characterized impurity profiles (including Apixaban-related impurities cataloged as reference standards) provides procurement confidence for GMP and non-GMP applications alike [2].

Purity specification Quality control Procurement standard

Validated Application Scenarios for 5-Chlorovaleric Acid Based on Quantitative Differentiation Evidence


Apixaban (Eliquis®) Intermediate Manufacturing and Generic Development

5-Chlorovaleric acid (or its acyl chloride) is the validated C5 linker in the industrial Apixaban synthetic route [1]. The Friedel-Crafts evidence (no chain isomerization) [2] supports its use in electrophilic aromatic substitution steps where isomeric purity of the alkylated intermediate is critical for downstream API purity. CDMOs developing Apixaban generics should specify 5-chlorovaleric acid at ≥98% GC purity and utilize the available Apixaban-related impurity reference standards for regulatory filing support. The liquid physical form (mp 18 °C) facilitates large-scale handling in multi-kilogram batch processing without heated transfer lines.

Hapten Design and Immunoassay Development Requiring Controlled C5 Spacer Length

5-Chlorovaleric acid has been successfully employed to derivatize L-hydroxyproline for the synthesis of haptens HP1 and HP2, enabling the production of monoclonal antibodies with an ELISA IC₅₀ of 0.16 μg/mL and a detection limit of 0.05 μg/mL [3]. The intermediate leaving-group reactivity of the chloro substituent (fair, vs. the more reactive bromo analog) [4] provides controlled, selective conjugation to amine-bearing biomolecules, minimizing over-alkylation that would compromise hapten homogeneity. The intermediate pKa of 4.64 supports aqueous-solution handling at near-neutral pH for biomolecule-compatible conjugation conditions.

δ-Valerolactone Precursor for Ring-Opening Polymerization and Fine Chemical Synthesis

Established methods exist for the preparation of δ-valerolactone directly from 5-chlorovaleric acid (δ-chlorovaleric acid) via intramolecular cyclization [5]. Unlike 4-chlorobutyric acid, which cyclizes to the more strained γ-butyrolactone (5-membered ring), 5-chlorovaleric acid yields the thermodynamically favored 6-membered δ-valerolactone, a monomer for biodegradable polyesters and a versatile synthetic intermediate. The distinct cyclization kinetics of 5-chlorovaleric acid vs. 4-chlorobutyric acid (different activation entropies) [5] mean that the C5 acid provides a unique entry point to δ-lactone chemistry that cannot be replicated by the shorter-chain analog.

Linear C5 Bifunctional Spacer in Medicinal Chemistry Library Synthesis

When a synthetic route requires a precisely five-carbon linker bearing a terminal carboxylic acid for further amide coupling or esterification, 5-chlorovaleric acid is the only ω-chloroalkanoic acid that simultaneously delivers: (a) a liquid physical state for automated parallel synthesis platforms , (b) ≥98% purity for reproducible library quality , (c) a chloro leaving group with controlled reactivity for selective nucleophilic displacement without excessive side-product formation [4], and (d) demonstrated performance in pharmaceutical intermediate synthesis at industrial scale [1]. The C4 analog (4-chlorobutyric acid) provides a shorter linker prone to lactonization, while the C6 analog (6-chlorohexanoic acid) is a solid that introduces chain isomerization in Friedel-Crafts steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.